molecular formula C23H19BrClN5OS B282905 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide

2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide

カタログ番号 B282905
分子量: 528.9 g/mol
InChIキー: ZJVDOMIPXWUXCL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide, also known as ABT-199, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancers, making it an attractive target for cancer therapy. ABT-199 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

作用機序

2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide binds to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins and leading to the activation of the intrinsic apoptotic pathway. This results in the induction of apoptosis in cancer cells that overexpress BCL-2.
Biochemical and Physiological Effects:
2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide has been shown to selectively induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells. This selectivity is due to the differential expression of BCL-2 in cancer cells versus normal cells. 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

実験室実験の利点と制限

One advantage of 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide is its selectivity for cancer cells that overexpress BCL-2, which reduces the risk of toxicity to normal cells. However, one limitation is that some cancer cells may develop resistance to 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide over time, which can reduce its efficacy.

将来の方向性

There are several future directions for the development of 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide and related compounds. One direction is the identification of biomarkers that can predict which patients are most likely to respond to 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide. Another direction is the development of combination therapies that can enhance the efficacy of 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide. Finally, there is a need for the development of more potent and selective BCL-2 inhibitors that can overcome resistance to 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide.

合成法

The synthesis of 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide involves several steps, starting with the reaction of 4-benzyl-1,2,4-triazole-3-thiol with 4-bromo-2-chloroaniline to form the intermediate 2-{[5-(4-bromo-2-chlorophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}aniline. This intermediate is then reacted with ethyl chloroacetate to form the final product, 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide.

科学的研究の応用

2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In these studies, 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide has been shown to induce apoptosis (cell death) in cancer cells that overexpress BCL-2, while sparing normal cells that do not express high levels of BCL-2. 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

特性

分子式

C23H19BrClN5OS

分子量

528.9 g/mol

IUPAC名

2-[[5-(4-aminophenyl)-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide

InChI

InChI=1S/C23H19BrClN5OS/c24-17-8-11-20(19(25)12-17)27-21(31)14-32-23-29-28-22(16-6-9-18(26)10-7-16)30(23)13-15-4-2-1-3-5-15/h1-12H,13-14,26H2,(H,27,31)

InChIキー

ZJVDOMIPXWUXCL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)Br)Cl)C4=CC=C(C=C4)N

正規SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)Br)Cl)C4=CC=C(C=C4)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。